Ethyl 5-hydroxyimidazo[1,2-a]pyridine-3-carboxylate
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Overview
Description
Ethyl 5-hydroxyimidazo[1,2-a]pyridine-3-carboxylate is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The imidazo[1,2-a]pyridine scaffold is recognized for its structural versatility and has been utilized in the development of various therapeutic agents.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-hydroxyimidazo[1,2-a]pyridine-3-carboxylate typically involves the condensation of 2-aminopyridine with ethyl glyoxylate under acidic conditions. The reaction is often carried out in the presence of a catalyst such as p-toluenesulfonic acid (p-TSA) in a solvent like dimethylformamide (DMF) at elevated temperatures (around 120°C) . This method allows for the formation of the imidazo[1,2-a]pyridine core structure with high efficiency.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve yield and purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-hydroxyimidazo[1,2-a]pyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.
Major Products Formed
Oxidation: Formation of ethyl 5-oxoimidazo[1,2-a]pyridine-3-carboxylate.
Reduction: Formation of ethyl 5-hydroxyimidazo[1,2-a]pyridine-3-methanol.
Substitution: Formation of various substituted imidazo[1,2-a]pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 5-hydroxyimidazo[1,2-a]pyridine-3-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: Utilized in the development of materials with specific electronic and optical properties.
Mechanism of Action
The mechanism of action of ethyl 5-hydroxyimidazo[1,2-a]pyridine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects . Additionally, it can interact with DNA or RNA, affecting gene expression and cellular processes.
Comparison with Similar Compounds
Ethyl 5-hydroxyimidazo[1,2-a]pyridine-3-carboxylate can be compared with other similar compounds in the imidazo[1,2-a]pyridine family:
Zolpidem: A hypnotic agent used to treat insomnia.
Alpidem: An anxiolytic agent.
Saripidem: A sedative and anxiolytic agent.
These compounds share the imidazo[1,2-a]pyridine core structure but differ in their functional groups and biological activities
Properties
Molecular Formula |
C10H10N2O3 |
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Molecular Weight |
206.20 g/mol |
IUPAC Name |
ethyl 5-oxo-1H-imidazo[1,2-a]pyridine-3-carboxylate |
InChI |
InChI=1S/C10H10N2O3/c1-2-15-10(14)7-6-11-8-4-3-5-9(13)12(7)8/h3-6,11H,2H2,1H3 |
InChI Key |
YLUNVXYPWYWNJC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CNC2=CC=CC(=O)N21 |
Origin of Product |
United States |
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